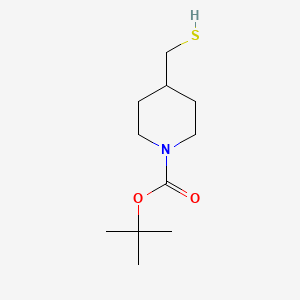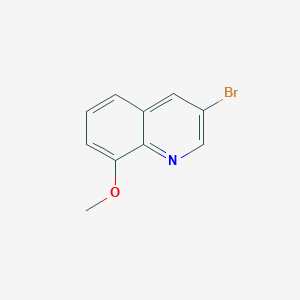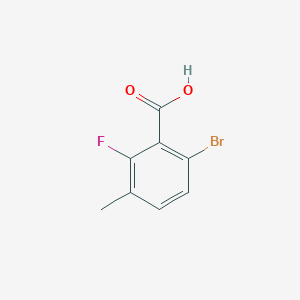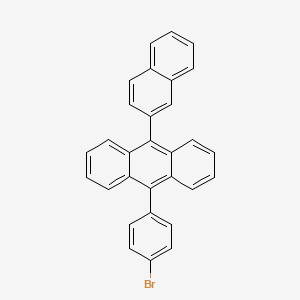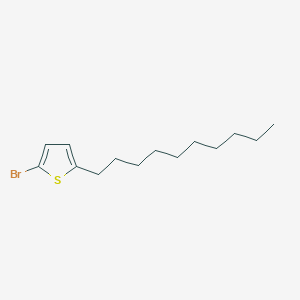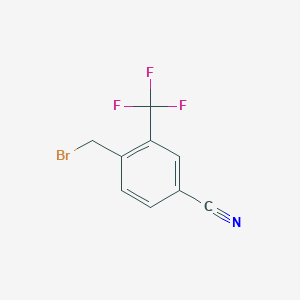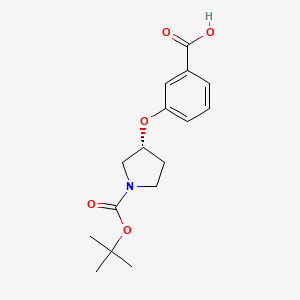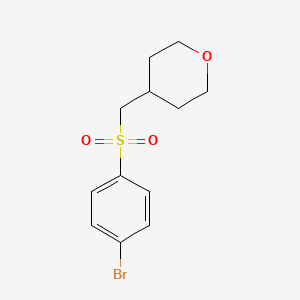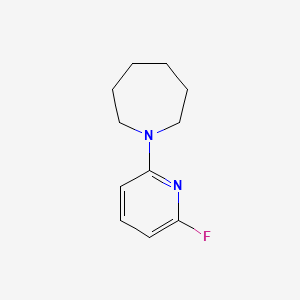
1-(6-Fluoropyridin-2-yl)azepane
Overview
Description
“1-(6-Fluoropyridin-2-yl)azepane” is a chemical compound with the molecular formula C11H15FN2 . It has a molecular weight of 194.25 .
Molecular Structure Analysis
The molecular structure of “1-(6-Fluoropyridin-2-yl)azepane” consists of a pyridine ring attached to an azepane ring . The pyridine ring contains a fluorine atom at the 6-position .Physical And Chemical Properties Analysis
“1-(6-Fluoropyridin-2-yl)azepane” is a liquid at room temperature .Scientific Research Applications
1. PKB Inhibitors in Medicinal Chemistry
Azepane derivatives, including compounds related to 1-(6-Fluoropyridin-2-yl)azepane, have been explored as protein kinase B (PKB) inhibitors. These compounds were evaluated for their inhibition of PKB-alpha and protein kinase A (PKA), showing potential in drug development due to their plasma stability and inhibitory activity (Breitenlechner et al., 2004).
2. Drug Discovery and Development
Research on the fluorination of azepanes, including 1-(6-Fluoropyridin-2-yl)azepane, has been significant in drug discovery and development. The process of diastereospecific fluorination of azepanes to create fluoroazepanes has been demonstrated, showcasing the importance of these compounds in medicinal chemistry (Patel & Liu, 2013).
3. Synthesis and Bioactivity
The copper-catalyzed synthesis of structurally diverse azepanes, including those related to 1-(6-Fluoropyridin-2-yl)azepane, has been explored. This process allows the modification of pharmaceuticals and natural products, emphasizing the broad applications of azepanes in bioactive substance development (Yang et al., 2022).
4. Azepane-Based Therapeutics
Azepane-based compounds, including structures similar to 1-(6-Fluoropyridin-2-yl)azepane, have demonstrated a variety of pharmacological properties. Their structural diversity makes them valuable in the discovery of new therapeutic agents for a wide range of diseases, highlighting their pharmaceutical significance (Zha et al., 2019).
5. Conformational Studies and Reactivity
Studies on substituted azepanes, including monofluorinated variants akin to 1-(6-Fluoropyridin-2-yl)azepane, have been conducted to understand their conformational properties. These studies utilize NMR spectroscopy and computational modeling to investigate how fluorination affects the molecular structure and reactivity of azepanes (Patel et al., 2013).
properties
IUPAC Name |
1-(6-fluoropyridin-2-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-10-6-5-7-11(13-10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTWQSYANDYBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Fluoropyridin-2-yl)azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



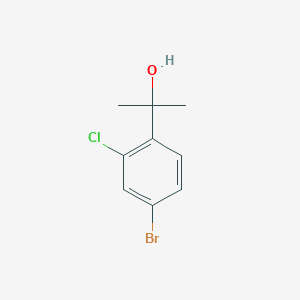
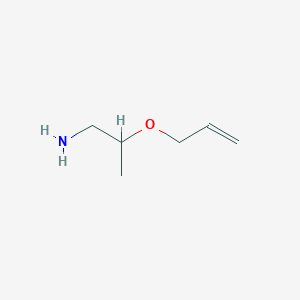
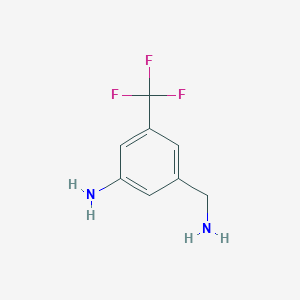
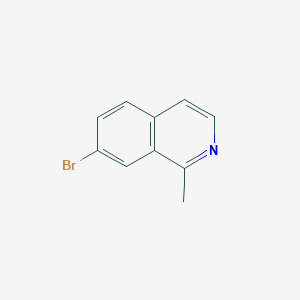
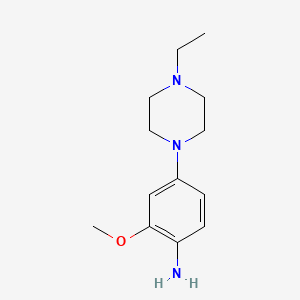
![1-Propanamine, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B1373897.png)
